molecular formula C16H11Cl2N5S2 B14531358 N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine CAS No. 62540-21-0

N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine

Cat. No.: B14531358
CAS No.: 62540-21-0
M. Wt: 408.3 g/mol
InChI Key: QPPXKYCCQLMQJO-UHFFFAOYSA-N
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Description

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Properties

CAS No.

62540-21-0

Molecular Formula

C16H11Cl2N5S2

Molecular Weight

408.3 g/mol

IUPAC Name

1,3-bis(5-chloro-1,3-benzothiazol-2-yl)-2-methylguanidine

InChI

InChI=1S/C16H11Cl2N5S2/c1-19-14(22-15-20-10-6-8(17)2-4-12(10)24-15)23-16-21-11-7-9(18)3-5-13(11)25-16/h2-7H,1H3,(H2,19,20,21,22,23)

InChI Key

QPPXKYCCQLMQJO-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=NC2=C(S1)C=CC(=C2)Cl)NC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine can be achieved through several synthetic pathways. One common method involves the reaction of 5-chloro-2-aminobenzothiazole with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the reaction rate and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis[(5-chloro-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for the survival of microorganisms. For example, it can inhibit dihydroorotase, an enzyme involved in the biosynthesis of pyrimidine nucleotides . This inhibition disrupts the metabolic pathways of the target organism, leading to its death.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-aminobenzothiazole
  • N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-mercaptobenzothiazole

Uniqueness

Compared to similar compounds, it exhibits higher potency and selectivity in inhibiting specific molecular targets .

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